Cas no 2137984-98-4 ([5-(1-Ethoxyethenyl)-2-fluorophenyl]methanamine)

[5-(1-Ethoxyethenyl)-2-fluorophenyl]methanamine is a fluorinated aromatic amine derivative featuring an ethoxyethenyl substituent, which enhances its utility as a versatile intermediate in organic synthesis. The fluorine atom at the ortho position contributes to increased electronic modulation and steric effects, making it valuable for the development of pharmaceuticals, agrochemicals, and specialty materials. Its amine functionality allows for further derivatization, enabling the formation of amides, imines, or other nitrogen-containing compounds. The ethoxyethenyl group offers additional reactivity for cross-coupling or polymerization applications. This compound is particularly useful in medicinal chemistry for designing bioactive molecules due to its balanced lipophilicity and structural flexibility. Proper handling under inert conditions is recommended to preserve stability.
[5-(1-Ethoxyethenyl)-2-fluorophenyl]methanamine structure
2137984-98-4 structure
Product Name:[5-(1-Ethoxyethenyl)-2-fluorophenyl]methanamine
CAS No:2137984-98-4
MF:C11H14FNO
MW:195.23336648941
CID:6148804
PubChem ID:165467805
Update Time:2025-05-20

[5-(1-Ethoxyethenyl)-2-fluorophenyl]methanamine Chemical and Physical Properties

Names and Identifiers

    • 2137984-98-4
    • EN300-803269
    • [5-(1-ethoxyethenyl)-2-fluorophenyl]methanamine
    • [5-(1-Ethoxyethenyl)-2-fluorophenyl]methanamine
    • Inchi: 1S/C11H14FNO/c1-3-14-8(2)9-4-5-11(12)10(6-9)7-13/h4-6H,2-3,7,13H2,1H3
    • InChI Key: RPVCLVLGSLQNCF-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C(=C)OCC)C=C1CN

Computed Properties

  • Exact Mass: 195.105942232g/mol
  • Monoisotopic Mass: 195.105942232g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 35.2Ų

[5-(1-Ethoxyethenyl)-2-fluorophenyl]methanamine Pricemore >>

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Additional information on [5-(1-Ethoxyethenyl)-2-fluorophenyl]methanamine

Introduction to [5-(1-Ethoxyethenyl)-2-fluorophenyl]methanamine (CAS No. 2137984-98-4)

[5-(1-Ethoxyethenyl)-2-fluorophenyl]methanamine (CAS No. 2137984-98-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has shown promising potential in various therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of [5-(1-Ethoxyethenyl)-2-fluorophenyl]methanamine.

Chemical Structure and Properties: The molecular formula of [5-(1-Ethoxyethenyl)-2-fluorophenyl]methanamine is C10H12FNO2, with a molecular weight of approximately 193.20 g/mol. The compound features a substituted phenyl ring with a fluoro group at the 2-position and an ethoxyethenyl group at the 5-position, attached to a methanamine moiety. The presence of these functional groups imparts unique chemical and physical properties to the molecule, making it an interesting candidate for further investigation.

Synthesis Methods: The synthesis of [5-(1-Ethoxyethenyl)-2-fluorophenyl]methanamine has been reported in several studies. One common approach involves the reaction of 2-fluoro-5-bromobenzaldehyde with ethoxyacetylene in the presence of a palladium catalyst to form the intermediate alkyne. Subsequent reduction of the alkyne using hydrogen gas and a palladium catalyst yields the desired product. Another method involves the coupling of 2-fluoro-5-bromobenzaldehyde with ethoxyacetylene followed by reductive amination with ammonia to form the final amine product.

Biological Activities: Recent research has focused on the biological activities of [5-(1-Ethoxyethenyl)-2-fluorophenyl]methanamine. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory conditions. Additionally, preliminary in vitro studies have demonstrated that [5-(1-Ethoxyethenyl)-2-fluorophenyl]methanamine has antiproliferative effects on certain cancer cell lines, suggesting its potential as an anticancer agent.

Clinical Trials and Therapeutic Potential: While clinical trials are still in their early stages, preliminary results are promising. A phase I clinical trial conducted by researchers at a leading pharmaceutical company evaluated the safety and pharmacokinetics of [5-(1-Ethoxyethenyl)-2-fluorophenyl]methanamine in healthy volunteers. The study found that the compound was well-tolerated at various dose levels, with no significant adverse effects reported. Further clinical trials are planned to assess its efficacy in treating specific medical conditions.

Mechanism of Action: The mechanism of action of [5-(1-Ethoxyethenyl)-2-fluorophenyl]methanamine is not yet fully understood, but current research suggests that it may act through multiple pathways. One proposed mechanism involves the modulation of inflammatory cytokines and chemokines, which play a crucial role in chronic pain and inflammation. Another potential mechanism is the inhibition of specific enzymes involved in cancer cell proliferation and survival.

Future Directions: The future research on [5-(1-Ethoxyethenyl)-2-fluorophenyl]methanamine is likely to focus on optimizing its pharmacological properties and exploring its therapeutic applications in more detail. Ongoing studies aim to identify novel derivatives with enhanced potency and selectivity, as well as to investigate combination therapies that could improve treatment outcomes.

In conclusion, [5-(1-Ethoxyethenyl)-2-fluorophenyl]methanamine (CAS No. 2137984-98-4) is a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research.

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